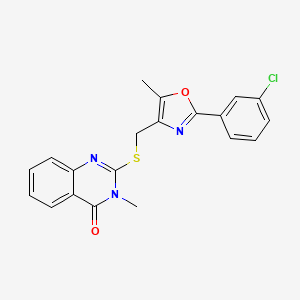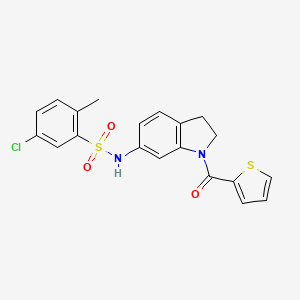![molecular formula C19H14BrN3S B3400262 4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-58-9](/img/structure/B3400262.png)
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Descripción general
Descripción
“4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It’s a part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of a similar compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, involved a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide. The mixture was stirred at room temperature for 12 hours. Water was then gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the title compound .Molecular Structure Analysis
The crystal structure of the similar compound mentioned above was determined using single-crystal X-ray diffraction (SCXRD) analysis . The compound crystallizes in the monoclinic space group Pc with a = 13.4050 (4) Å, b = 4.7716 (1) Å, c = 11.7303 (4) Å, β = 105.885(3)°, and V = 721.66 (4) ų . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were also reported .Chemical Reactions Analysis
The chemical reactivity of pyrrolopyrazine derivatives has been studied using computational Density Functional Theory (DFT) and related methodologies . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Aplicaciones Científicas De Investigación
Antifungal Activity
The compound has been found to exhibit moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antitubercular Agents
The compound has shown significant activity against the Mycobacterium tuberculosis H37Rv strain . This suggests that it could be used in the development of novel antitubercular agents.
Antibacterial Properties
Some compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have displayed significant antibacterial activity . This indicates a potential application in the development of new antibacterial drugs.
Antifungal Properties
Certain compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have demonstrated significant antifungal activity . This suggests a potential use in the creation of new antifungal medications.
Cytotoxicity Studies
The compound has been evaluated for its potential cytotoxicity to the Vero cell line . This is important in assessing the safety profile of the compound for potential therapeutic uses.
In Silico Studies
In silico studies have been conducted on these target molecules to better understand their action mechanisms . This can provide valuable insights into the potential biological activities of the compound.
Direcciones Futuras
Pyrrolopyrazine derivatives, including “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine”, hold substantial promise as prospective contenders for the development of novel antitubercular agents . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the available literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-14(7-9-16)13-24-19-18-12-17(15-4-2-1-3-5-15)22-23(18)11-10-21-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYELRMZTVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400207.png)
![4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400213.png)

![4-[(4-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400228.png)
![4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400232.png)


![2-Phenyl-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3400269.png)


![4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400279.png)